2-Cycloheptyl-2-oxoacetic acid 2-Cycloheptyl-2-oxoacetic acid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18250213
InChI: InChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12)
SMILES:
Molecular Formula: C9H14O3
Molecular Weight: 170.21 g/mol

2-Cycloheptyl-2-oxoacetic acid

CAS No.:

Cat. No.: VC18250213

Molecular Formula: C9H14O3

Molecular Weight: 170.21 g/mol

* For research use only. Not for human or veterinary use.

2-Cycloheptyl-2-oxoacetic acid -

Specification

Molecular Formula C9H14O3
Molecular Weight 170.21 g/mol
IUPAC Name 2-cycloheptyl-2-oxoacetic acid
Standard InChI InChI=1S/C9H14O3/c10-8(9(11)12)7-5-3-1-2-4-6-7/h7H,1-6H2,(H,11,12)
Standard InChI Key BGTKXJPHQQLRFY-UHFFFAOYSA-N
Canonical SMILES C1CCCC(CC1)C(=O)C(=O)O

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The molecular structure of 2-cycloheptyl-2-oxoacetic acid consists of a cycloheptane ring bonded to a central carbon atom, which is simultaneously attached to a ketone (C=O) and a carboxylic acid (-COOH) group. This arrangement creates a planar α-keto acid system, with the cycloheptyl group introducing significant steric hindrance and conformational flexibility. The molecular formula C9_9H14_{14}O3_3 corresponds to a molecular weight of 170.21 g/mol, as confirmed by high-resolution mass spectrometry .

Comparative Analysis with Related Compounds

Structural analogs of 2-cycloheptyl-2-oxoacetic acid, such as 2-cyclopentyl-2-oxoacetic acid (C7_7H10_{10}O3_3) and 2-cyclohexyl-2-oxoacetic acid, highlight the impact of ring size on physicochemical properties. The table below summarizes key differences:

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Structural Features
2-Cycloheptyl-2-oxoacetic acidC9_9H14_{14}O3_3170.21Seven-membered ring; high steric hindrance
2-Cyclopentyl-2-oxoacetic acidC7_7H10_{10}O3_3142.15Five-membered ring; moderate ring strain
2-Cyclohexyl-2-oxoacetic acidC8_8H12_{12}O3_3156.18Six-membered ring; low ring strain

The cycloheptyl derivative’s larger ring size reduces ring strain compared to cyclopentyl analogs but increases hydrophobic interactions due to enhanced surface area .

Synthetic Methodologies

Multi-Step Synthesis via Acylation and Hydrolysis

A plausible route for synthesizing 2-cycloheptyl-2-oxoacetic acid involves a three-step sequence adapted from methods used for 2-cyclopentyl-2-oxoacetic acid :

  • Acylation of Cycloheptanol: Cycloheptanol reacts with acetic anhydride in the presence of sodium acetate to form cycloheptyl acetate.

  • Oxidation to α-Keto Ester: The acetate intermediate undergoes oxidation with a strong oxidizing agent (e.g., KMnO4_4) to yield ethyl 2-cycloheptyl-2-oxoacetate.

  • Acid Hydrolysis: The ester is hydrolyzed using aqueous NaOH, followed by acidification with HCl to produce the target carboxylic acid .

This method mirrors the synthesis of smaller-ring analogs but may require modified reaction conditions to accommodate the cycloheptyl group’s steric demands.

Photochemical Pathways

UV irradiation of α-ketoesters, such as 2-cycloheptyl-2-oxoacetate esters, induces Norrish type II reactions. These proceed via triplet-state intramolecular hydrogen abstraction, leading to cleavage products like carbon monoxide and cycloheptane derivatives . For example:

2-Cycloheptyl-2-oxoacetatehνCycloheptanone+CO+Ester Byproducts\text{2-Cycloheptyl-2-oxoacetate} \xrightarrow{h\nu} \text{Cycloheptanone} + \text{CO} + \text{Ester Byproducts}

Such photoreactivity is critical for applications in photoresponsive materials but necessitates careful handling to prevent decomposition .

Chemical Reactivity and Functional Transformations

Acid-Base Behavior

The carboxylic acid group (pKa_a ~2.5) and α-keto moiety (pKa_a ~10) confer pH-dependent solubility. In alkaline conditions, deprotonation enhances water solubility, while the neutral form dominates in acidic environments. This duality enables selective functionalization at either the acid or ketone site .

Nucleophilic Addition Reactions

The ketone group undergoes nucleophilic additions with reagents like hydroxylamine or hydrazines, forming oximes or hydrazones. For instance:

2-Cycloheptyl-2-oxoacetic acid+NH2OHCycloheptyl oxime+H2O\text{2-Cycloheptyl-2-oxoacetic acid} + \text{NH}_2\text{OH} \rightarrow \text{Cycloheptyl oxime} + \text{H}_2\text{O}

These derivatives are valuable intermediates in heterocyclic synthesis .

Decarboxylation and Thermal Stability

Thermogravimetric analysis reveals that 2-cycloheptyl-2-oxoacetic acid undergoes decarboxylation above 150°C, releasing CO2_2 and forming cycloheptyl ketone:

C9H14O3ΔC8H14O+CO2\text{C}_9\text{H}_{14}\text{O}_3 \xrightarrow{\Delta} \text{C}_8\text{H}_{14}\text{O} + \text{CO}_2

This property limits high-temperature applications but can be exploited in controlled release systems .

Challenges and Future Directions

Synthetic Optimization

Current methods suffer from moderate yields due to side reactions during oxidation. Catalytic approaches using TEMPO or organocatalysts could improve efficiency and selectivity .

Expanding Biological Screening

Collaborative efforts with pharmacologists are needed to evaluate anticancer, anti-inflammatory, and antimicrobial activities. Preliminary assays on related α-keto acids show promise, particularly in protease inhibition .

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